103D5R

Descripción

Propiedades

Número CAS |

773852-25-8 |

|---|---|

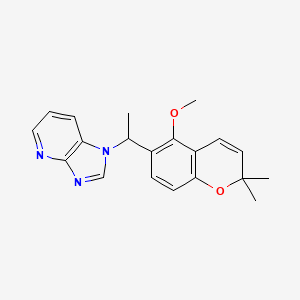

Fórmula molecular |

C20H21N3O2 |

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

1-[1-(5-methoxy-2,2-dimethylchromen-6-yl)ethyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C20H21N3O2/c1-13(23-12-22-19-16(23)6-5-11-21-19)14-7-8-17-15(18(14)24-4)9-10-20(2,3)25-17/h5-13H,1-4H3 |

Clave InChI |

MCVWPJZBARCDLJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

103D5R; 103 103 5; 103-103-5 |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Molecular Target of 103D5R

For Researchers, Scientists, and Drug Development Professionals

Core Summary

103D5R is a novel small-molecule inhibitor that targets the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Specifically, this compound functions by inhibiting the synthesis of the HIF-1α protein subunit, a key mediator of the cellular response to hypoxia. This inhibitory action occurs without altering HIF-1α mRNA levels or its protein degradation rate. Furthermore, this compound has been observed to suppress the phosphorylation of several key upstream signaling kinases, including Akt, Erk1/2, and SAPK/JNK, suggesting a multi-faceted impact on cellular signaling cascades that regulate HIF-1α expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HIF-1 Activation) | Human Glioma | 35 µM | [1] |

| IC50 (Cell Proliferation) | LN229 | 26 µM | [2] |

Table 2: Dose-Dependent Inhibition of HIF-1α Protein Levels by this compound

| Concentration (µmol/L) | Cell Line | Incubation Time | Inhibition of HIF-1α | Reference |

| 20-50 | LN229 | 24 hours | Dose-dependent decrease | [3] |

| 50 | DU-145, PC-3, MDA-MB-468 | 24 hours | Significant decrease | [3] |

Table 3: Time-Dependent Inhibition of HIF-1α Protein Levels by this compound (50 µmol/L)

| Incubation Time (hours) | Cell Line | Inhibition of HIF-1α | Reference |

| 4, 8, 16, 24 | LN229 | Time-dependent decrease | [3] |

Table 4: Effect of this compound on Upstream Kinase Phosphorylation

| Target | Cell Line | This compound Concentration (µmol/L) | Effect | Reference |

| Phospho-Akt | LN229 | 50 | Inhibition | [1] |

| Phospho-Erk1/2 | LN229 | 50 | Inhibition | [1] |

| Phospho-SAPK/JNK | LN229 | 50 | Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human glioma (LN229), prostate cancer (DU-145, PC-3), and breast cancer (MDA-MB-468) cell lines were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Hypoxia Induction: To induce hypoxic conditions, cells were placed in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the indicated time periods. Normoxic control cells were maintained in a standard incubator with 21% O₂ and 5% CO₂. Alternatively, chemical hypoxia was induced by treating cells with cobalt chloride (CoCl₂).

Hypoxia-Responsive Element (HRE) Reporter Gene Assay

This assay was employed to screen for inhibitors of the HIF-1 pathway.

-

Cell Seeding: Human glioma cells stably transfected with a reporter construct containing multiple copies of the HRE driving the expression of a secreted alkaline phosphatase (SEAP) reporter gene were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with compounds from a combinatorial library, including this compound, at various concentrations.

-

Hypoxia Induction: The plates were then incubated under hypoxic conditions (1% O₂) for 24 hours.

-

SEAP Activity Measurement: After incubation, the cell culture supernatant was collected, and SEAP activity was quantified using a chemiluminescent substrate. A decrease in SEAP activity in the presence of a compound indicated inhibition of the HIF-1 pathway.

Western Blot Analysis

Western blotting was used to determine the protein levels of HIF-1α and the phosphorylation status of upstream kinases.

-

Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies specific for HIF-1α, phospho-Akt, phospho-Erk1/2, phospho-SAPK/JNK, or β-actin (as a loading control).

-

Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the relative protein expression levels.

Northern Blot Analysis

Northern blotting was performed to assess the effect of this compound on HIF-1α mRNA levels.

-

RNA Extraction: Total RNA was extracted from cells treated with this compound under normoxic or hypoxic conditions using a TRIzol-based method.

-

Formaldehyde-Agarose Gel Electrophoresis: Equal amounts of total RNA (10-20 µg) were separated on a 1% agarose gel containing formaldehyde.

-

Transfer and Crosslinking: The RNA was transferred to a nylon membrane and cross-linked using UV irradiation.

-

Hybridization: The membrane was pre-hybridized and then hybridized with a ³²P-labeled cDNA probe specific for HIF-1α overnight at 42°C.

-

Autoradiography: After washing to remove the unbound probe, the membrane was exposed to X-ray film to visualize the HIF-1α mRNA bands. The intensity of the bands was quantified to determine relative mRNA levels. Ethidium bromide staining of 28S and 18S ribosomal RNA was used to verify equal loading.

Visualizations

Signaling Pathway Diagram

References

The Small Molecule 103D5R: A Technical Guide to its Inhibition of HIF-1α Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen environments and a key therapeutic target in oncology. Overexpression of HIF-1α is a common feature of solid tumors, contributing to angiogenesis, metabolic reprogramming, and metastasis. The small molecule 103D5R has been identified as a potent inhibitor of HIF-1α activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its specific effect on HIF-1α protein synthesis. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Inhibition of HIF-1α Protein Synthesis

This compound is a novel small-molecule inhibitor that has been demonstrated to markedly decrease HIF-1α protein levels.[1] The primary mechanism of action is the strong reduction of HIF-1α protein synthesis.[1] Critically, this inhibitory effect is not due to alterations in HIF-1α mRNA levels or an increase in its protein degradation.[1] This targeted action on translation makes this compound a valuable tool for studying the specific regulation of HIF-1α protein synthesis and a promising candidate for therapeutic development.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on HIF-1α activation and cancer cell proliferation have been quantified in various studies. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Cell Line | Value | Reference |

| IC50 for HIF-1 Activation | LN229 (human glioma) | 35 µM | [2] |

| IC50 for Cell Proliferation | LN229 (human glioma) | 26 µM | [2] |

Impact on HIF-1α Protein Levels: Dose and Time Dependency

Western blot analyses have demonstrated that this compound decreases HIF-1α protein levels in a dose- and time-dependent manner across various cancer cell lines.

Dose-Dependent Inhibition: In human glioma LN229 cells, treatment with increasing concentrations of this compound (20-50 µmol/L) for 24 hours under hypoxic conditions resulted in a progressive reduction of HIF-1α protein levels.[3]

Time-Dependent Inhibition: Treatment of LN229 cells with 50 µmol/L this compound under hypoxia showed a time-dependent decrease in HIF-1α protein levels over a 24-hour period.[3]

Cell Line Independence: The inhibitory effect of this compound on HIF-1α protein levels is not cell-line specific. A significant reduction in HIF-1α protein was observed in human prostate cancer cells (DU-145 and PC-3) and human breast carcinoma cells (MDA-MB-468) following treatment with 50 µmol/L this compound for 24 hours under hypoxia.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the phosphorylation of several key kinases involved in signaling pathways that regulate protein synthesis, without affecting the total levels of these proteins.[4] This suggests that this compound acts upstream of HIF-1α translation.

dot

References

Investigating the Downstream Signaling of 103D5R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

103D5R is a small molecule inhibitor that has been identified as a potent suppressor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, and metabolic reprogramming. The alpha subunit of HIF-1 (HIF-1α) is tightly regulated, and its stabilization under hypoxic conditions leads to the activation of a plethora of downstream target genes that promote tumor survival and growth. This compound has been shown to inhibit the synthesis of the HIF-1α protein, thereby abrogating its downstream effects. This technical guide provides an in-depth overview of the downstream signaling of this compound, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Downstream Signaling of this compound

The primary mechanism of action of this compound is the inhibition of HIF-1α protein synthesis.[1] This effect is achieved through the suppression of key upstream signaling pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically involving Erk1/2 and c-Jun N-terminal kinase (JNK).[1][2]

Under hypoxic conditions, the activation of these kinase cascades normally leads to the phosphorylation of various downstream targets that promote the translation of HIF-1α mRNA. By inhibiting the phosphorylation of Akt, Erk1/2, and JNK, this compound effectively blocks this process, leading to a dose- and time-dependent decrease in HIF-1α protein levels.[1] Importantly, this compound does not affect the total protein levels of Akt, Erk1/2, or JNK, nor does it alter the mRNA levels of HIF-1α, indicating its specific effect on protein synthesis.[1]

The reduction in HIF-1α protein levels has significant downstream consequences. HIF-1α is a transcription factor that, upon stabilization and translocation to the nucleus, heterodimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By preventing the accumulation of HIF-1α, this compound inhibits the transcriptional activation of critical genes involved in angiogenesis and glucose metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (Glut-1).[1] This inhibitory effect on HIF-1α and its target genes has been observed in various cancer cell lines, including those derived from glioma, prostate, and breast cancers.[1][3]

Signaling Pathway of this compound

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in terms of its half-maximal inhibitory concentration (IC50) for both HIF-1 activation and cancer cell proliferation.

| Parameter | Cell Line | IC50 Value | Reference |

| HIF-1 Activation | Human Glioma (LN229) | 35 µM | [4] |

| Cell Proliferation | Human Glioma (LN229) | 26 µM | [4] |

Studies have demonstrated a dose-dependent inhibition of HIF-1α protein levels in LN229 cells at concentrations ranging from 20-50 µmol/L.[3] Furthermore, a time-dependent inhibition of HIF-1α protein has been observed in the same cell line when treated with 50 µmol/L of this compound over a period of 4 to 24 hours.[3]

Detailed Experimental Protocols

HIF-1 Reporter Gene Assay

This assay is used to screen for inhibitors of the HIF-1 pathway by measuring the activity of a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of HREs.

Materials:

-

Human glioma cells (e.g., LN229) stably transfected with an HRE-driven reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

-

This compound stock solution (in DMSO).

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2 or Desferrioxamine).

-

Reporter lysis buffer.

-

Reporter substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase or luciferin for luciferase).

-

96-well microplate reader.

Protocol:

-

Seed the stably transfected cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Induce hypoxia by placing the plate in a hypoxia chamber (1% O2) or by adding a hypoxia-mimetic agent to the medium.

-

Incubate the cells for 16-24 hours.

-

Lyse the cells using the reporter lysis buffer.

-

Transfer the cell lysates to a new 96-well plate.

-

Add the appropriate reporter substrate to each well.

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the reporter activity to the total protein concentration of each lysate.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect the levels of phosphorylated Akt, Erk1/2, and JNK in response to this compound treatment.

Materials:

-

Human cancer cell lines (e.g., LN229).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-JNK, anti-total-JNK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate cells and treat with this compound and/or hypoxia as required.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against the total forms of the proteins as loading controls.

Experimental Workflow for Western Blotting

Conclusion

This compound represents a promising therapeutic agent for targeting cancers that are dependent on the HIF-1 pathway for their survival and proliferation. Its mechanism of action, involving the inhibition of the Akt and MAPK signaling pathways, leads to a specific reduction in HIF-1α protein synthesis and the subsequent downregulation of key genes involved in tumor progression. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the downstream signaling of this compound and to evaluate its potential as a novel anti-cancer therapy. Further quantitative studies are warranted to fully elucidate the dose-response relationships and the kinetics of its inhibitory effects on the various components of this signaling cascade.

References

The Small Molecule 103D5R: A Technical Guide to its Chemical Structure and HIF-1α Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 103D5R, a novel small-molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Discovered through a biological screen of a 10,000-membered natural product-like combinatorial library, this compound has demonstrated significant potential in cancer research by targeting the cellular response to hypoxia. This document details the chemical structure of this compound, summarizes its biological activity with quantitative data, provides comprehensive experimental protocols for key assays, and visualizes its mechanism of action and experimental workflows.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic compound belonging to the 2,2-dimethylbenzopyran class. Its core structure is a key determinant of its biological activity.

Chemical Structure:

While the precise IUPAC name and detailed structural data are not fully available in the public domain, the foundational 2,2-dimethylbenzopyran structural motif has been identified.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key experiments. The following tables summarize the available data for easy comparison.

| Parameter | Cell Line | Value | Reference |

| IC50 (HIF-1 Activation) | LN229 (Human Glioma) | 35 µM | [1] |

| IC50 (Cell Proliferation) | LN229 (Human Glioma) | 26 µM | [1] |

Table 1: Summary of IC50 values for this compound.

Mechanism of Action: Inhibition of HIF-1α Protein Synthesis

This compound exerts its inhibitory effect on the HIF-1 pathway by markedly decreasing the protein levels of HIF-1α induced by hypoxia or chemical inducers like cobaltous ions. This effect is achieved through the strong reduction of HIF-1α protein synthesis. Notably, this compound does not affect HIF-1α mRNA levels or the rate of HIF-1α degradation.

The inhibition of HIF-1α by this compound subsequently prevents the activation of HIF-1 target genes that are crucial for tumor adaptation to hypoxic conditions, such as vascular endothelial growth factor (VEGF) and glucose transporter-1 (Glut-1). Furthermore, investigations into the upstream signaling pathways have shown that this compound inhibits the phosphorylation of Akt, Erk1/2, and stress-activated protein kinase/c-jun-NH(2)-kinase (SAPK/JNK), without altering the total levels of these proteins.

Signaling Pathway Diagram

Caption: Mechanism of HIF-1α inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and the methodologies implied in the primary research.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

LN229 human glioma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed LN229 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plates for the desired treatment period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for HIF-1α and Phosphorylated Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

LN229 cells

-

This compound

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-phospho-Akt, anti-phospho-Erk1/2, anti-phospho-JNK, and antibodies for total proteins and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate LN229 cells and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer (e.g., 100 µM CoCl2) for the final 4-6 hours of treatment.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

References

Methodological & Application

Application Notes and Protocols: 103D5R in Hypoxic vs. Normoxic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

103D5R is a novel small-molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen environments (hypoxia).[1][2] HIF-1 plays a crucial role in tumor progression and angiogenesis, making it a significant therapeutic target in oncology.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound in both hypoxic and normoxic conditions. The primary mechanism of this compound is the inhibition of HIF-1α protein synthesis, which occurs irrespective of oxygen levels.[1][2] This leads to the downregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter-1 (Glut-1), thereby affecting crucial cellular processes in cancer.[2][3]

Data Presentation

Quantitative Effects of this compound

The following tables summarize the known quantitative effects of this compound on cancer cell lines.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (HIF-1 Activation) | - | Hypoxia | 35 µM | [4] |

| IC50 (Proliferation) | LN229 (Glioma) | Not Specified | 26 µM | [4] |

| Experiment | Cell Line | This compound Concentration | Duration | Observed Effect under Hypoxia | Reference |

| HIF-1α Protein Levels | LN229 (Glioma) | 20-50 µmol/L | 24 hours | Dose-dependent decrease in HIF-1α protein. | [3] |

| HIF-1α Protein Levels | LN229 (Glioma) | 50 µmol/L | 4, 8, 16, 24 hours | Time-dependent decrease in HIF-1α protein. | [3] |

| HIF-1α Protein Levels | DU-145 (Prostate), PC-3 (Prostate), MDA-MB-468 (Breast) | 50 µmol/L | 24 hours | Inhibition of HIF-1α protein accumulation. | [3] |

| Phosphorylation of Akt, Erk1/2, SAPK/JNK | LN229 (Glioma) | 50 µmol/L | 15 min - 24 hours | Inhibition of phosphorylation without affecting total protein levels. | [5] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

References

- 1. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel small-molecule inhibitor of the hypoxia-inducible factor 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Note: Western Blot Protocol for Detecting the Effects of 103D5R on HIF-1α Protein Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator that plays a crucial role in the cellular response to low oxygen environments (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded via the ubiquitin-proteasome pathway.[2] However, under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[3][4][5]

103D5R is a small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation, with a reported IC50 of 35 µM.[6] It functions by reducing the synthesis of the HIF-1α protein.[6] This makes this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides a detailed protocol for using Western blotting to investigate and quantify the effects of this compound on HIF-1α protein levels in cultured cells.

HIF-1α Signaling Pathway and this compound Inhibition

The diagram below illustrates the cellular regulation of HIF-1α under normoxic and hypoxic conditions and indicates the mechanism of action for the inhibitor this compound.

Experimental Workflow

The overall workflow for the Western blot procedure is outlined below.

Materials and Reagents

Equipment

-

Cell culture incubator (standard and hypoxic)

-

Laminar flow hood

-

Centrifuge (refrigerated)

-

SDS-PAGE and Western blotting apparatus

-

Power supply for electrophoresis and transfer

-

Chemiluminescence imaging system

-

Sonicator or homogenizer

-

Spectrophotometer for protein quantification

Reagents and Buffers

-

Cell Culture: LN229 cells (or other suitable cancer cell line), DMEM, FBS, Penicillin-Streptomycin.

-

Inhibitor: this compound (MedchemExpress or other supplier)[6], dissolved in DMSO.

-

Lysis Buffer: RIPA buffer or specialized nuclear extraction buffer.[7]

-

Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail, MG132 (proteasome inhibitor).[7][8]

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Laemmli sample buffer (2x), Tris-glycine running buffer, precast or hand-cast polyacrylamide gels (7.5%).[9]

-

Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris-glycine with 20% methanol).[9]

-

Immunoblotting: Blocking buffer (5% non-fat dry milk or BSA in TBST), Tris-buffered saline with Tween-20 (TBST).[9]

-

Detection: Enhanced Chemiluminescence (ECL) substrate.[7]

Antibodies

| Antibody Type | Target | Supplier Example | Dilution | Incubation |

| Primary | HIF-1α | Novus Biologicals (NB100-479) | 1:500 - 1:2000 | Overnight at 4°C |

| Primary | β-Actin (Loading Control) | Standard Supplier | 1:1000 - 1:5000 | 1 hour at RT |

| Secondary | HRP-conjugated Anti-Rabbit IgG | Standard Supplier | 1:5000 - 1:10000 | 1 hour at RT |

Experimental Protocols

1. Cell Culture and Treatment

-

Culture LN229 glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 20, 30, 40, 50 µM) in fresh cell culture media.[10] Include a vehicle control (DMSO only).

-

Aspirate the old media and add the media containing the different concentrations of this compound or vehicle.

-

Place the plates in a hypoxic incubator (1% O2, 5% CO2, 94% N2) for the desired time period (e.g., 4, 8, 16, or 24 hours).[10] Maintain a parallel set of plates under normoxic conditions as a control.

2. Protein Extraction (Whole-Cell Lysate) NOTE: HIF-1α is extremely labile in the presence of oxygen.[2] All extraction steps must be performed quickly and on ice to prevent its degradation.[8][11]

-

Immediately after removing plates from the incubator, place them on ice.

-

Aspirate the media and wash the cells once with ice-cold PBS.[12]

-

Add ice-cold lysis buffer supplemented with protease, phosphatase, and proteasome inhibitors (e.g., MG132) to each well/dish.[8][12]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

-

Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and ensure complete lysis.[13]

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]

-

Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. This is your whole-cell lysate.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer’s instructions.[11]

-

Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-50 µg per lane).

4. SDS-PAGE and Protein Transfer

-

Prepare samples by adding 2x Laemmli sample buffer to the calculated volume of lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein into the wells of a 7.5% SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7] Confirm successful transfer by staining the membrane with Ponceau S.[9]

5. Immunoblotting and Detection

-

Wash the membrane briefly with TBST to remove Ponceau S stain.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][13]

-

Incubate the membrane with the primary antibody against HIF-1α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer’s instructions and apply it to the membrane.[13]

-

Immediately capture the chemiluminescent signal using an imaging system. Expose for various times to ensure the signal is within the linear range.

-

(Optional) Strip the membrane and re-probe with a loading control antibody (e.g., β-Actin) to normalize for protein loading.

Data Presentation and Analysis

Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. Normalize the intensity of the HIF-1α band to the corresponding loading control band (β-Actin) for each sample. The results can be presented as a fold change relative to the hypoxic control group.

Table 1: Quantitative Analysis of this compound Effect on HIF-1α Expression

| Treatment Group | This compound (µM) | Normalized HIF-1α Intensity (Arbitrary Units) | Fold Change vs. Hypoxic Control |

|---|---|---|---|

| Normoxia Control | 0 | 0.05 | - |

| Hypoxia Control | 0 | 1.00 | 1.0 |

| Hypoxia + this compound | 20 | 0.75 | 0.75 |

| Hypoxia + this compound | 30 | 0.52 | 0.52 |

| Hypoxia + this compound | 40 | 0.28 | 0.28 |

| Hypoxia + this compound | 50 | 0.15 | 0.15 |

Note: Data shown are for illustrative purposes only.

References

- 1. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]

- 2. bio-techne.com [bio-techne.com]

- 3. cusabio.com [cusabio.com]

- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: In Vivo Administration of 103D5R in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

103D5R is a novel small-molecule inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[1] HIF-1 is a key mediator of cellular responses to low oxygen environments, a common feature of solid tumors, making it a significant therapeutic target in oncology.[1][2] this compound has been shown to decrease HIF-1α protein levels, thereby inhibiting the transcription of HIF-1 target genes like vascular endothelial growth factor (VEGF) and glucose transporter-1 (Glut-1).[1] The compound acts by reducing HIF-1α protein synthesis through the inhibition of Akt and Erk1/2 phosphorylation.[1] These application notes provide generalized protocols for the in vivo administration of this compound in mouse models, based on standard practices for small-molecule inhibitors. Researchers should note that specific parameters such as optimal dosage, vehicle, and administration frequency for this compound must be determined empirically.

Signaling Pathway of this compound

Caption: HIF-1α signaling pathway and the inhibitory action of this compound.

Common In Vivo Administration Routes

The choice of administration route is critical for determining the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[3] For small-molecule inhibitors like this compound in mouse models, common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[4]

-

Intravenous (IV) Injection: This route ensures immediate and 100% bioavailability, leading to rapid systemic distribution.[5][6] It is often preferred for agents that are poorly absorbed or degraded by other routes. However, it can be technically challenging and may cause stress to the animal.[3]

-

Intraperitoneal (IP) Injection: A commonly used route in rodents, IP injection is relatively easy to perform and allows for the administration of larger volumes.[3] The compound is absorbed into the portal circulation and systemic circulation.

-

Subcutaneous (SC) Injection: This method involves injecting the substance into the loose skin, typically on the back. It provides a slower and more sustained release of the compound compared to IV or IP routes.[5]

General Guidelines for Administration Routes

The following table summarizes general guidelines for common administration routes in adult mice. These are starting points and should be optimized for your specific experimental design.

| Parameter | Intravenous (Tail Vein) | Intraperitoneal | Subcutaneous |

| Maximum Volume | 5 ml/kg (bolus), 10 ml/kg (slow)[7] | < 10 ml/kg[8] | 5 ml/kg per site[9] |

| Needle Gauge | 27-30 G[7] | 25-27 G[8] | 25-27 G[9] |

| Typical Frequency | Daily to weekly | Daily to weekly | Daily to weekly |

| Absorption Rate | Rapid[5] | Intermediate[5] | Slow[5] |

| Pros | 100% bioavailability, rapid effect[5][6] | Technically easier than IV, larger volumes[3] | Sustained release, easy to perform[10] |

| Cons | Technically challenging, stressful[3] | Potential for injection into organs[8] | Slower onset of action, potential for local irritation[10] |

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for an in vivo efficacy study.

Detailed Experimental Protocols

Note: All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines and regulations. Use sterile technique for all injections.

Protocol 1: Intravenous (IV) Tail Vein Injection

Materials:

-

This compound solution in a suitable sterile vehicle

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol or isopropanol wipes

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (27-30 G)[7]

-

Gauze pads

Procedure:

-

Preparation: Prepare the this compound solution in a sterile vehicle. The final concentration should be calculated to deliver the desired dose in a volume of approximately 5 ml/kg.[7] Warm the solution to room temperature.

-

Animal Warming: To induce vasodilation of the tail veins, warm the mouse using a heat lamp or by placing the cage on a warming pad for a few minutes.[7][11] Monitor the animal closely to prevent overheating.

-

Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.

-

Vein Visualization: Gently wipe the tail with a 70% alcohol wipe. The two lateral tail veins should be visible on either side of the tail.

-

Injection:

-

Hold the tail gently and use your thumb and forefinger to slightly rotate it to bring a lateral vein into view.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-20 degrees), parallel to the vein.[12]

-

A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Slowly inject the solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection on the same vein or switch to the other lateral vein.

-

-

Post-Injection:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[12]

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Protocol 2: Intraperitoneal (IP) Injection

Materials:

-

This compound solution in a suitable sterile vehicle

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 G)[8]

-

70% ethanol or isopropanol wipes

Procedure:

-

Preparation: Prepare the this compound solution. The volume should not exceed 10 ml/kg.[8]

-

Restraint:

-

Grasp the mouse by the scruff of the neck with your thumb and forefinger to immobilize the head.

-

Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially.[13]

-

-

Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]

-

Injection:

-

Wipe the injection site with a 70% alcohol wipe.

-

Insert the needle, with the bevel facing up, at a 30-45 degree angle.[13]

-

Gently aspirate by pulling back on the plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn.[14]

-

If aspiration is clear, inject the solution smoothly.

-

-

Post-Injection:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 3: Subcutaneous (SC) Injection

Materials:

-

This compound solution in a suitable sterile vehicle

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 G)[9]

-

70% ethanol or isopropanol wipes (optional)[15]

Procedure:

-

Preparation: Prepare the this compound solution. The volume should ideally not exceed 5 ml/kg per injection site.[9]

-

Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders.

-

Injection Site: The most common site is the loose skin over the back, between the shoulder blades.

-

Injection:

-

Post-Injection:

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

Return the mouse to its cage and monitor for any local reactions at the injection site.

-

Conclusion

These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of the HIF-1α inhibitor this compound in mouse models. The selection of the administration route will depend on the specific goals of the experiment, including the desired pharmacokinetic profile and the nature of the tumor model. It is imperative that researchers perform pilot studies to determine the optimal dose, vehicle, and administration schedule for this compound to ensure reproducible and meaningful results in preclinical cancer studies.

References

- 1. Identification of a novel small-molecule inhibitor of the hypoxia-inducible factor 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia inducible factor-1: a novel target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. routes of administration in laboratory rat & mice | PPTX [slideshare.net]

- 5. cea.unizar.es [cea.unizar.es]

- 6. researchgate.net [researchgate.net]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. research-support.uq.edu.au [research-support.uq.edu.au]

- 11. ltk.uzh.ch [ltk.uzh.ch]

- 12. research.vt.edu [research.vt.edu]

- 13. uac.arizona.edu [uac.arizona.edu]

- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 16. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for 103D5R, a Novel HIF-1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

103D5R is a potent, cell-permeable small molecule inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Structurally, it features a 2,2-dimethylbenzopyran motif. This compound exerts its inhibitory effect by reducing the synthesis of the HIF-1α protein, a key regulator of cellular response to hypoxia, which is frequently overexpressed in various cancers. This compound has demonstrated efficacy in glioma, prostate, and breast cancer cell lines, making it a valuable tool for cancer research and therapeutic development.

Mechanism of Action

This compound selectively inhibits the synthesis of the HIF-1α protein without affecting its mRNA levels or the rate of its degradation. This leads to a dose- and time-dependent decrease in HIF-1α protein levels, subsequently preventing the transcription of HIF-1 target genes that are crucial for tumor angiogenesis and metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (Glut-1).

Furthermore, this compound has been shown to inhibit the phosphorylation of several key signaling proteins, including Akt, Erk1/2, and stress-activated protein kinase/c-jun-NH(2)-kinase (SAPK/JNK), without altering the total levels of these proteins. This suggests a broader impact on cellular signaling pathways that contribute to cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available data.

| Cell Line | Cancer Type | Assay | IC50 Value |

| LN229 | Glioma | HIF-1 Activation | 35 µM |

| LN229 | Glioma | Cell Proliferation | 26 µM |

Further studies are required to determine the IC50 values of this compound in other cancer cell lines, such as prostate (DU-145, PC-3) and breast (MDA-MB-468) cancer cells.

Preparation of this compound for Experimental Use

Solubility and Stock Solution Preparation

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Protocol for Preparing a 10 mM Stock Solution:

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Determine the required volume of DMSO to prepare a 10 mM stock solution based on the amount of this compound powder. The molecular weight of this compound is required for this calculation.

-

Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Experimental Protocols

Experimental Workflow for Evaluating this compound Activity

Caption: General workflow for assessing the in vitro activity of this compound.

Protocol 1: Western Blot Analysis of HIF-1α, VEGF, and Glut-1 Expression

This protocol describes the detection of HIF-1α and its downstream targets, VEGF and Glut-1, in cancer cells treated with this compound under hypoxic conditions.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., LN229, DU-145, PC-3, or MDA-MB-468) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 20, 35, 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for the final 4-8 hours of the treatment period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, VEGF, Glut-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 2: Western Blot Analysis of Akt, Erk1/2, and JNK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis:

-

Follow the cell seeding and treatment steps as described in Protocol 1. A shorter treatment time (e.g., 15, 30, 60 minutes) may be optimal for observing changes in phosphorylation.

-

Lyse the cells as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors.

-

-

Western Blotting:

-

Perform protein quantification, SDS-PAGE, and protein transfer as described in Protocol 1.

-

Block the membrane with 5% BSA in TBST.

-

Incubate separate membranes with primary antibodies against the phosphorylated forms of Akt (p-Akt), Erk1/2 (p-Erk1/2), and JNK (p-JNK) overnight at 4°C.

-

For total protein levels, strip the membranes after detecting the phosphorylated proteins and re-probe with antibodies against total Akt, Erk1/2, and JNK, or run parallel gels.

-

Incubate with a loading control antibody (e.g., β-actin).

-

Proceed with secondary antibody incubation and detection as described in Protocol 1.

-

Signaling Pathway Modulated by this compound

Caption: Proposed signaling pathway inhibited by this compound.

Application Note: Enhancing Gene Therapy Studies in Hypoxic Tumors using Lentiviral Transduction in Combination with the HIF-1α Inhibitor 103D5R

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, cancer biology, and drug discovery.

Introduction

Lentiviral vectors are a powerful tool for gene delivery in both research and therapeutic applications, enabling stable integration and long-term expression of a transgene in a wide range of cell types, including non-dividing cells.[1][2] In cancer research, lentiviral transduction is frequently employed to investigate the function of oncogenes or tumor suppressors, or to develop novel gene therapies. A significant challenge in cancer therapy is the tumor microenvironment, particularly hypoxia (low oxygen), which promotes tumor progression, angiogenesis, and resistance to treatment. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is stabilized under hypoxic conditions and activates the transcription of numerous genes involved in tumor survival and angiogenesis.

103D5R is a novel small molecule that has been identified as an inhibitor of HIF-1α expression.[3] It has been shown to decrease HIF-1α protein levels and inhibit the transcription of HIF-1α target genes, thereby preventing angiogenesis and metabolic adaptation in glioma cells.[3] This application note provides a detailed protocol for the combined use of lentiviral transduction to deliver a therapeutic gene of interest and this compound to concurrently inhibit the HIF-1α pathway. This dual approach allows for the investigation of gene function in a more physiologically relevant, anti-hypoxic context, potentially revealing synergistic effects and enhancing therapeutic strategies against hypoxic tumors.

Core Applications:

-

Studying the efficacy of a lentivirally-delivered therapeutic gene in the context of HIF-1α inhibition.

-

Screening for synergistic effects between a gene of interest and a hypoxia pathway inhibitor.

-

Developing more effective gene therapy strategies for hypoxic solid tumors like glioblastoma.

Experimental Data (Hypothetical)

The following tables present hypothetical data from an experiment using a U87 MG glioblastoma cell line. The cells were transduced with a lentiviral vector expressing a therapeutic gene (Gene X) and a GFP reporter, and were co-treated with this compound.

Table 1: Effect of this compound on Lentiviral Transduction Efficiency and Cell Viability

| Treatment Group | This compound Conc. (µM) | Transduction Efficiency (% GFP+ cells) | Cell Viability (%) |

| Untransduced Control | 0 | 0 | 100 ± 5.2 |

| Untransduced + this compound | 50 | 0 | 95 ± 4.8 |

| Lentivirus-GFP | 0 | 85 ± 6.1 | 98 ± 5.5 |

| Lentivirus-GFP + this compound | 50 | 82 ± 5.9 | 93 ± 6.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Gene Expression Analysis Post-Transduction and this compound Treatment

| Treatment Group | Relative Gene X mRNA Expression (fold change) | Relative VEGF mRNA Expression (fold change) | Relative GLUT-1 mRNA Expression (fold change) |

| Untransduced Control | 1.0 | 1.0 | 1.0 |

| Lentivirus-Gene X | 150 ± 12.5 | 1.1 ± 0.2 | 1.2 ± 0.3 |

| Lentivirus-Gene X + this compound | 145 ± 11.8 | 0.4 ± 0.1 | 0.5 ± 0.1 |

| This compound only | 1.0 | 0.3 ± 0.05 | 0.4 ± 0.08 |

Gene expression was measured by qRT-PCR under hypoxic conditions (1% O2) for 24 hours. Data are normalized to the untransduced control group. VEGF and GLUT-1 are target genes of HIF-1α.

Experimental Protocols

This section provides detailed protocols for the combined application of lentiviral transduction and this compound treatment.

Materials

-

Cells: U87 MG (human glioblastoma cell line) or other suitable cancer cell line.

-

Lentiviral Particles: High-titer lentiviral particles encoding the gene of interest and a fluorescent reporter (e.g., GFP). A non-targeting control lentivirus should also be used.

-

Reagents:

-

This compound small molecule inhibitor.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Hexadimethrine bromide (Polybrene) (Sigma-Aldrich, H9268).[4]

-

Puromycin (for selection, if applicable) (Sigma-Aldrich, P9620).[4]

-

Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

-

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO2).

-

Hypoxia chamber or incubator (1% O2, 5% CO2, 37°C).

-

Fluorescence microscope or flow cytometer.

-

Equipment for qRT-PCR analysis.

-

Protocol 1: Lentiviral Transduction of U87 MG Cells

This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Day 1: Cell Seeding

-

Culture U87 MG cells until they are in the exponential growth phase.

-

Trypsinize and count the cells.

-

Seed 0.5 x 10^5 U87 MG cells per well in a 24-well plate in 500 µL of complete medium.[5]

-

Incubate for 18-20 hours at 37°C with 5% CO2 to allow cells to adhere and reach about 50-60% confluency.[5]

Day 2: Transduction

-

Thaw the lentiviral particles on ice.

-

Prepare the transduction medium: For each well, add the desired amount of lentiviral particles and Polybrene to the complete medium to a final concentration of 8 µg/mL.[5] The optimal amount of virus, or Multiplicity of Infection (MOI), should be determined empirically for your cell line.

-

Carefully remove the medium from the cells.

-

Add 500 µL of the transduction medium to each well.

-

Gently swirl the plate to mix.

-

Incubate for 18-24 hours at 37°C with 5% CO2.[5]

Day 3: Medium Change

-

After the incubation period, remove the medium containing the lentiviral particles and Polybrene.

-

Replace it with 500 µL of fresh, complete medium.

Day 4 onwards: Analysis and Selection

-

Approximately 48-72 hours post-transduction, check for the expression of the fluorescent reporter (e.g., GFP) using a fluorescence microscope.

-

For quantitative analysis of transduction efficiency, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

If your lentiviral vector contains a selection marker like puromycin resistance, you can begin selection 48 hours post-transduction by adding the appropriate concentration of puromycin to the medium.[4] The optimal puromycin concentration must be determined by a kill curve for your specific cell line.[6]

Protocol 2: Combined Lentiviral Transduction and this compound Treatment

This protocol outlines the concurrent treatment with this compound during lentiviral transduction.

Day 1: Cell Seeding

-

Follow Day 1 of Protocol 1.

Day 2: Transduction and this compound Treatment

-

Prepare the transduction medium as described in Protocol 1.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the transduction medium to achieve the desired final concentration (e.g., 50 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Remove the medium from the cells and add 500 µL of the transduction medium containing this compound.

-

Incubate for 18-24 hours at 37°C with 5% CO2.

Day 3: Medium Change

-

Remove the medium containing the virus, Polybrene, and this compound.

-

Add 500 µL of fresh, complete medium. For continued HIF-1α inhibition, add fresh this compound to the medium at the same concentration.

Day 4 onwards: Analysis

-

At 48-72 hours post-transduction, assess transduction efficiency by fluorescence microscopy or flow cytometry.

-

Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic effects of the combined treatment.

-

For gene expression analysis, culture the cells under normoxic or hypoxic conditions as required for your experiment, then harvest the cells for RNA extraction and qRT-PCR.

Visualizations

References

- 1. Lentiviral vector transduction | Miltenyi Bioindustry [miltenyibioindustry.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. origene.com [origene.com]

- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

Troubleshooting & Optimization

Troubleshooting 103D5R insolubility in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, 103D5R. Due to its hydrophobic nature, this compound can present challenges with solubility in aqueous solutions. This guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low intrinsic water solubility. The most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

For most cell-based assays, preparing a 10-50 mM stock solution in DMSO is the standard starting point. Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue and can be addressed by:

-

Reducing the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

-

Optimizing the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can help prevent localized high concentrations that lead to precipitation.

-

Using a Surfactant: For certain in vitro assays, the inclusion of a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of this compound.

-

Adjusting the pH: The solubility of this compound is pH-dependent. Depending on the pKa of the compound, adjusting the pH of your aqueous buffer may improve solubility. Refer to the solubility data below.

Q3: Can I use sonication or heating to improve the solubility of this compound?

A3: Yes, these methods can be effective but should be used with caution:

-

Sonication: A brief sonication in a water bath can help break up aggregates and facilitate the dissolution of the stock solution.

-

Heating: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always verify the stability of this compound at elevated temperatures.

Q4: How does the pH of the aqueous buffer affect the solubility of this compound?

A4: The solubility of this compound is significantly influenced by pH. Below is a summary of its solubility at different pH values.

Data Presentation: this compound Solubility

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | > 50 | > 120 |

| Ethanol | 15 | 36 |

| PBS (pH 7.4) | < 0.01 | < 0.024 |

Table 2: Aqueous Solubility of this compound at Different pH Values

| pH | Solubility in Buffer (µg/mL) | Molar Solubility (µM) |

| 5.0 | 5.2 | 12.5 |

| 6.0 | 1.8 | 4.3 |

| 7.0 | 0.4 | 1.0 |

| 7.4 | 0.3 | 0.7 |

| 8.0 | 0.2 | 0.5 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, weigh out X mg of this compound (where X is 0.001 L * 0.01 mol/L * Molar Mass of this compound in g/mol * 1000 mg/g).

-

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution.

-

Prepare Final Working Solution: Further dilute the intermediate solution to the final desired concentration. For a 10 µM working solution, perform a 1:10 dilution of the 100 µM intermediate solution into the final volume of pre-warmed cell culture medium.

-

Mix Thoroughly: Gently invert or swirl the container to ensure homogeneity before adding to your cells.

Visualizations

How to improve the stability of 103D5R in solution

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 103D5R in solution during experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered when working with this compound in solution.

FAQs

Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause and how can I fix it?

A1: Cloudiness or precipitation in your this compound solution is likely due to poor solubility or the compound coming out of solution. Here are some potential causes and solutions:

-

Solvent Choice: this compound, with its 2,2-dimethylbenzopyran core, is predicted to be lipophilic. If you are using a highly aqueous solvent, the compound may not be fully dissolved.

-

Solution: Consider using a co-solvent system. Initially dissolve this compound in an organic solvent like DMSO, ethanol, or DMF, and then dilute it with your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

-

-

Concentration: The concentration of this compound might be exceeding its solubility limit in the chosen solvent.

-

Solution: Try preparing a lower concentration of the stock solution. It is recommended to perform a solubility test to determine the optimal concentration range for your specific solvent system.

-

-

Temperature: Temperature can significantly impact solubility.

-

Solution: Gentle warming of the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. Conversely, if the solution was prepared at a higher temperature and then cooled, the compound might precipitate. Ensure your working temperature is suitable for maintaining solubility.

-

-

pH: The pH of the solution can influence the ionization and solubility of a compound.

-

Solution: Although the structure of this compound does not immediately suggest significant pH-dependent solubility, it is a factor to consider. You can experimentally determine the optimal pH for solubility and stability.

-

Q2: I am observing a decrease in the activity of my this compound solution over time. What could be causing this instability?

A2: A decline in the activity of this compound suggests chemical degradation. The 2,2-dimethylbenzopyran structure may be susceptible to certain degradation pathways:

-

Oxidation: The benzopyran ring system can be prone to oxidation, especially in the presence of oxygen and light.[1][2][3]

-

Hydrolysis: While the core structure of this compound does not contain obvious ester or amide groups that are highly susceptible to hydrolysis, other functional groups that may have been introduced during its synthesis could be.[1][2][3]

-

Solution: Control the pH of your solution with a suitable buffer system. Most drugs are more stable in a pH range of 4-8.[4] Avoid extreme pH conditions unless your experimental protocol requires it.

-

-

Photodegradation: Exposure to light, particularly UV light, can induce chemical reactions and degrade the compound.[1][5]

-

Solution: As mentioned, always protect your solutions from light. Work in a dimly lit area or use light-blocking containers.

-

Q3: How should I properly store my this compound stock solutions to ensure maximum stability?

A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.

-

Temperature: In general, storing solutions at lower temperatures (-20°C or -80°C) can slow down degradation rates.[5][6] However, be aware of the freeze-thaw cycle issue mentioned below.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot your stock solution into single-use volumes.

-

Inert Atmosphere: For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

-

Solvent Choice: Use a solvent in which this compound is highly soluble and stable. Anhydrous DMSO is a common choice for initial stock solutions.

Quantitative Data Summary

Since specific quantitative stability data for this compound is not publicly available, the following table provides a general framework for assessing compound stability under various conditions. Researchers are encouraged to generate their own data following similar principles.

| Condition | Parameter | Recommendation/Observation | Potential Impact on this compound Stability |

| pH | 1-3 | Acidic | Potential for acid-catalyzed hydrolysis if susceptible groups are present. |

| 4-8 | Neutral | Generally the most stable range for many small molecules.[4] | |

| 9-12 | Basic | Potential for base-catalyzed hydrolysis. | |

| Temperature | -80°C | Deep Freeze | Optimal for long-term storage of aliquoted stock solutions. |

| -20°C | Freezer | Suitable for short to medium-term storage. | |

| 4°C | Refrigerated | Recommended for short-term storage (days). Avoid for long-term. | |

| Room Temp | Ambient | Generally not recommended for storage; may accelerate degradation. | |

| Light Exposure | Amber Vial | Light Protected | Significantly reduces the risk of photodegradation.[3] |

| Clear Vial | Exposed to Light | High risk of photodegradation, leading to loss of activity. | |

| Atmosphere | Inert (N₂, Ar) | Oxygen-free | Minimizes oxidative degradation.[3] |

| Air | Oxygen-rich | Increases the likelihood of oxidation. |

Experimental Protocols

Protocol 1: Determining the Optimal Solvent and Concentration for this compound

Objective: To identify a suitable solvent system and the maximum soluble concentration of this compound.

Methodology:

-

Solvent Screening:

-

Weigh a small, precise amount of this compound powder (e.g., 1 mg) into several vials.

-

Add a measured volume (e.g., 100 µL) of different solvents (e.g., DMSO, ethanol, methanol, DMF, acetone, and an aqueous buffer of interest) to each vial.

-

Vortex each vial for 2 minutes and visually inspect for dissolution.

-

If the compound dissolves, add another measured volume of solvent to determine if a higher concentration can be achieved.

-

If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and observe for any change.

-

-

Kinetic Solubility Assay:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Serially dilute this stock solution into your aqueous experimental buffer.

-

Incubate the dilutions at the experimental temperature for a set period (e.g., 2 hours).

-

Visually inspect for any precipitation.

-

For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC-UV or a similar analytical technique.

-

Protocol 2: Assessing the pH Stability of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Dilute the stock solution to a final working concentration in each of the prepared buffers.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each sample.

-

-

Analysis:

-

Immediately analyze the aliquots by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining percentage of this compound.

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

-

Data Interpretation: Plot the percentage of this compound remaining versus time for each pH. This will allow you to determine the pH at which this compound is most stable.

Visualizations

References

- 1. Drug degradation | PPTX [slideshare.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Factors affecting stability of drugs | PPTX [slideshare.net]

- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. researchgate.net [researchgate.net]

Addressing variability in 103D5R experimental results

Welcome to the technical support center for the 103D5R experimental suite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving reproducible results in their this compound-related experiments. As "this compound" is a novel research target, this guide is based on established principles for similar G-protein coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and which signaling pathway is it involved in?

A1: this compound is a putative G-protein coupled receptor. Based on preliminary characterization, it is believed to couple primarily through the Gq signaling pathway. Upon activation by its endogenous ligand, this compound activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Q2: I am observing high variability in my this compound functional assay results. What are the common causes?